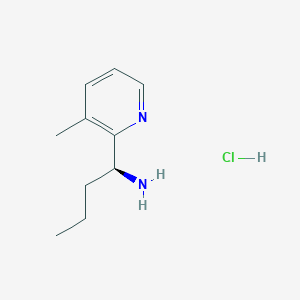
(1S)-1-(3-Methyl(2-pyridyl))butylamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine, which undergoes a series of reactions to introduce the butylamine group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher efficiency, and reduced waste. The use of continuous flow reactors also ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: The starting material for the synthesis of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride.
Pyridine: A basic aromatic heterocycle with similar structural features.
Piperidine: A reduced form of pyridine with different chemical properties.
Uniqueness
(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride is unique due to its specific substitution pattern and chirality. The presence of the butylamine group and the (1S) configuration contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17ClN2 |
|---|---|
Molecular Weight |
200.71 g/mol |
IUPAC Name |
(1S)-1-(3-methylpyridin-2-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-3-5-9(11)10-8(2)6-4-7-12-10;/h4,6-7,9H,3,5,11H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
ONBRDDJLJKRHML-FVGYRXGTSA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC=N1)C)N.Cl |
Canonical SMILES |
CCCC(C1=C(C=CC=N1)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















